molecular formula C7H9N3O3 B1308319 3-(Dimethylamino)-4-nitropyridine 1-oxide CAS No. 2883-56-9

3-(Dimethylamino)-4-nitropyridine 1-oxide

Cat. No.: B1308319
CAS No.: 2883-56-9
M. Wt: 183.16 g/mol
InChI Key: GCOXNCSCJNAVKC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-nitropyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with a dimethylamino group at the 3-position and a nitro group at the 4-position The presence of the 1-oxide functional group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-nitropyridine 1-oxide typically involves the nitration of 3-(dimethylamino)pyridine followed by oxidation. The nitration can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The resulting nitro compound is then oxidized using hydrogen peroxide or other suitable oxidizing agents to introduce the 1-oxide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides with additional functional groups.

    Reduction: Conversion to 3-(dimethylamino)-4-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-nitropyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can enhance binding affinity to biological targets. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.

    1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide: Used in peptide synthesis and cyclization reactions.

Uniqueness

3-(Dimethylamino)-4-nitropyridine 1-oxide is unique due to the presence of both a nitro group and a 1-oxide functional group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8(2)7-5-9(11)4-3-6(7)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOXNCSCJNAVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398570
Record name 3-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2883-56-9
Record name 3-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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